molecular formula C24H24FN5 B6101513 3-(4-Fluorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

3-(4-Fluorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B6101513
M. Wt: 401.5 g/mol
InChI Key: RMPSMXMACJPTLP-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that have been studied for their potential applications in medicine . They are known for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions . Fluorinated compounds, like the one you’re asking about, are popular in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various methods. One common method involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at certain positions on the fused ring. These groups can affect the absorption and emission behaviors of the compounds .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound. For instance, the dipole moment changes in these compounds can range from 10.3 to 19.0 D .

Mechanism of Action

Future Directions

Future research on pyrazolo[1,5-a]pyrimidines could focus on further exploring their potential applications in medicine, particularly as inhibitors for various targets in cancer treatment . Additionally, more studies could be conducted to better understand the properties of these compounds and how they can be optimized for various uses.

Properties

IUPAC Name

3-(4-fluorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5/c1-17-16-22(29-14-12-28(13-15-29)21-6-4-3-5-7-21)30-24(26-17)23(18(2)27-30)19-8-10-20(25)11-9-19/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPSMXMACJPTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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